molecular formula C10H20O3 B7797128 3-Hydroxydecanoic acid CAS No. 122807-77-6

3-Hydroxydecanoic acid

Cat. No.: B7797128
CAS No.: 122807-77-6
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Description

3-Hydroxydecanoic acid is a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃ It is a β-hydroxycarboxylic acid, characterized by a hydroxyl group attached to the third carbon of the decanoic acid chainIt has since been found in other natural sources, such as royal jelly .

Scientific Research Applications

3-Hydroxydecanoic acid has diverse applications in scientific research:

Mechanism of Action

The S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana is a pattern recognition receptor that senses medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid (3-OH-C10:0), to activate pattern-triggered immunity .

Safety and Hazards

The safety data sheet for 3-Hydroxydecanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been studied . Among the screened catalysts, Ru-based systems were identified to be most active . By tailoring the catalyst, the product selectivity could be directed to either secondary alcohols or linear alkanes . This work comprises the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through various methods. One approach involves the microbial production using genetically engineered strains of Pseudomonas putida. This method involves the expression of the tesB gene encoding thioesterase II, which leads to the production of this compound from dodecanoate as a sole carbon source . Another method involves the green synthesis from levoglucosenone, a cellulose-derived compound, through a seven-step synthetic pathway including Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Recombinant strains of microorganisms, such as Pseudomonas putida, are cultivated to produce the compound. This method combines genetic engineering and microbial fermentation to achieve high yields and simplifies the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form decanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield decanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 3-chlorodecanoic acid.

Major Products:

    Oxidation: Decanoic acid

    Reduction: Decanol

    Substitution: 3-Chlorodecanoic acid

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role in both microbial and plant systems. Its ability to act as a biosurfactant and its involvement in immune signaling pathways highlight its distinct properties and applications.

Properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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